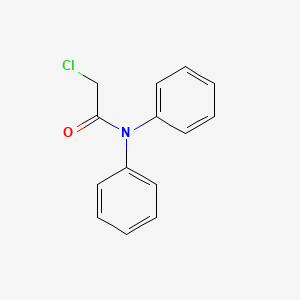

2-Chloro-N,N-diphenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12965. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIXINIGTYIHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279514 | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-43-3 | |

| Record name | 5428-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N,N-diphenylacetamide (CAS: 5428-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-diphenylacetamide is a chemical compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a reactive chloroacetyl group and two phenyl rings attached to a nitrogen atom, makes it a versatile building block in medicinal chemistry and materials science. While the compound itself is not primarily known for its biological activity, its derivatives have been explored for a range of pharmacological applications, including antimicrobial and analgesic properties. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, synthesis, and its role as a precursor to biologically active molecules.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5428-43-3 | [1] |

| Molecular Formula | C₁₄H₁₂ClNO | [2] |

| Molecular Weight | 245.70 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 413 K (140 °C) | [3][4] |

| Density (calculated) | 1.326 g/cm³ | [5][6] |

| Solubility | Low in water; soluble in organic solvents. |

Table 2: Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [3][4] |

| Space Group | P2₁2₁2₁ | [4] |

| a | 6.4350(13) Å | [3][4] |

| b | 12.799(3) Å | [3][4] |

| c | 14.944(3) Å | [3][4] |

| V | 1230.8(5) ų | [3][4] |

| Z | 4 | [3][4] |

Spectral Data Summary:

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not extensively reported in the available literature. Characterization is often focused on the derivatives synthesized from this intermediate.[7][8] However, based on its chemical structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons of the two phenyl groups and a singlet for the methylene (CH₂) protons of the chloroacetyl group.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for the amide carbonyl (C=O) stretching and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns resulting from the loss of specific functional groups.

Synthesis and Derivatization Workflow

The primary role of this compound is as a synthetic intermediate. The following diagram illustrates its synthesis from diphenylamine and its subsequent use in the creation of more complex, biologically active molecules.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described in the literature for the chloroacetylation of diphenylamine.[3][4][7][8]

Materials:

-

Diphenylamine

-

Chloroacetyl chloride

-

Toluene

-

Crushed ice

-

Cold water

-

Ethanol

Procedure:

-

Dissolve diphenylamine (0.04 M) in toluene (200 ml) in a round-bottom flask equipped with a reflux condenser.

-

Slowly add chloroacetyl chloride (0.04 M) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, pour the reaction mixture into crushed ice to precipitate the product.

-

Allow the mixture to stand overnight to ensure complete precipitation.

-

Filter the precipitate and wash it thoroughly with cold water.

-

Dry the crude product.

-

Recrystallize the product from ethanol to obtain purified this compound.

Synthesis of 2-Hydrazino-N,N-diphenylacetamide (A Derivative)

This protocol details the conversion of this compound into a hydrazino derivative, which serves as a precursor for antimicrobial compounds.[7][8]

Materials:

-

This compound

-

Methanol

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Stir this compound (0.002 M) in methanol (100 ml).

-

Add hydrazine hydrate (0.004 M) to the mixture.

-

Reflux the reaction mixture for 48 hours.

-

After reflux, cool the mixture and keep it in a refrigerator overnight.

-

Filter the resulting product and recrystallize it from ethanol.

Biological and Toxicological Profile

Biological Activity Context

This compound is primarily utilized as a synthetic intermediate.[3][4][6] Its derivatives, however, have been investigated for various biological activities:

-

Antimicrobial Activity: Derivatives synthesized from 2-hydrazino-N,N-diphenylacetamide have shown significant antibacterial and antifungal activity.[7][8]

-

Analgesic Activity: More complex derivatives have been synthesized and evaluated for their analgesic properties, with a proposed mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9]

-

GABAergic Agents: The core structure is related to intermediates used in the synthesis of l-aryl-3-(aminoalkylidene)oxindoles, which are a class of 'GABAergic' agents.[3][4]

Toxicological Information

Specific toxicological data, such as an LD50, for this compound is not available in the reviewed literature. However, as a chloroacetamide derivative, it should be handled with care. Chloroacetamides, as a class, can be irritating to the skin, eyes, and respiratory tract. Some may also have sensitizing properties upon prolonged contact.[10] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Analytical Methodologies

While specific, validated analytical methods for this compound are not detailed in the literature, standard chromatographic techniques can be employed for its analysis and purification.

General High-Performance Liquid Chromatography (HPLC) Protocol:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid for mass spectrometry compatibility, would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl rings (e.g., around 254 nm) or mass spectrometry.

General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injection: Split/splitless injection with an appropriate inlet temperature to ensure volatilization without degradation.

-

Oven Program: A temperature gradient from a low starting temperature to a higher final temperature to ensure separation from starting materials and byproducts.

-

Detection: Mass spectrometry to confirm the identity of the compound based on its mass-to-charge ratio and fragmentation pattern.

Conclusion

This compound is a valuable synthetic intermediate, primarily used in the development of novel compounds with potential therapeutic applications. While data on its own biological activity and a complete physicochemical profile are limited, its synthetic utility is well-documented. Researchers and drug development professionals can use the information provided in this guide as a foundation for their work with this compound, particularly in the synthesis of new chemical entities for screening and development. Further research is warranted to fully characterize the spectral, toxicological, and pharmacokinetic properties of this compound itself.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Two-dimensional (2D) in silico models for absorption, distribution, metabolism, excretion and toxicity (ADME/T) in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetamide, 2-chloro-N,N-diethyl- [webbook.nist.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: 2-Chloro-N,N-diphenylacetamide

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N,N-diphenylacetamide, a key synthetic intermediate. The document details its chemical and physical properties, including extensive crystallographic data. A detailed, reproducible experimental protocol for its synthesis via chloroacetylation of diphenylamine is provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for the utilization of this compound.

Chemical Identity and Properties

The compound with the common name this compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) by the same name.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 5428-43-3 | [1] |

| Molecular Formula | C₁₄H₁₂ClNO | [1] |

| Molecular Weight | 245.70 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | N/A |

| InChI Key | GRIXINIGTYIHSN-UHFFFAOYSA-N | N/A |

| Appearance | Colorless solid | [2] |

| Melting Point | 413 K (140 °C) | [3] |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. The central acetamide plane forms significant dihedral angles with the two phenyl rings, which are themselves twisted relative to each other[3][4].

Table 2: Single-Crystal X-ray Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3][4] |

| Space Group | P2₁2₁2₁ | [3] |

| a (Å) | 6.4350 (13) | [3][4] |

| b (Å) | 12.799 (3) | [3][4] |

| c (Å) | 14.944 (3) | [3][4] |

| V (ų) | 1230.8 (5) | [3][4] |

| Z | 4 | [3][4] |

| Calculated Density (Mg m⁻³) | 1.326 | [4] |

| Radiation Type | Mo Kα | [3][4] |

| Temperature (K) | 293 | [3][4] |

| Rint | 0.064 | [3] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 | [3] |

Synthesis

This compound is synthesized via the chloroacetylation of diphenylamine using chloroacetyl chloride. This reaction is typically performed under reflux in a suitable solvent like toluene[2][3].

Experimental Protocol: Synthesis of this compound

This protocol is adapted from published procedures[2][3].

Materials:

-

Diphenylamine (0.04 M)

-

Chloroacetyl chloride (0.04 M)

-

Toluene (200 ml)

-

Crushed ice

-

Cold water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and flask for filtration

-

Beakers

Procedure:

-

Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask.

-

Add chloroacetyl chloride (0.04 M) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours with continuous stirring[2].

-

After the reflux period, cool the mixture and pour it into a beaker containing crushed ice.

-

Stir the mixture and allow it to stand overnight to facilitate the precipitation of the product[2].

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the filtered solid with cold water to remove impurities.

-

Dry the product.

-

Recrystallize the crude product from ethanol to yield purified this compound. A reported yield for a similar procedure is 97%[3].

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound are not extensively available in the cited literature. Characterization is often confirmed through techniques like IR, NMR, and Mass Spectrometry en route to synthesizing derivative compounds[5]. Researchers should perform their own analytical characterization upon synthesis.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. Its utility stems from the reactive chloroacetyl group, which can be displaced in nucleophilic substitution reactions to build more complex molecular architectures.

-

Synthesis of Antimicrobial Agents: It serves as a precursor for novel diphenylamine derivatives. For example, it can be reacted with hydrazine hydrate to form 2-hydrazino-N,N-diphenylacetamide, which is a scaffold for compounds with potential antimicrobial and antifungal activities[2].

-

Synthesis of Analgesic Compounds: The compound is the starting material for multi-step syntheses of derivatives that have been evaluated for analgesic activity through docking studies with COX-1 and COX-2 enzymes[5].

-

Precursor to GABAergic Agents: It is a key intermediate in the synthesis of N-phenyl-indolin-2-one, which can be further transformed into a class of 'GABAergic' agents[3][4].

Caption: Synthetic utility of this compound.

Safety and Handling

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-chloro-n,n-diphenyl-acetamide (C14H12ClNO) [pubchemlite.lcsb.uni.lu]

- 4. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]

- 6. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR spectrum [chemicalbook.com]

physical and chemical properties of 2-Chloro-N,N-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-diphenylacetamide is a chemical compound that serves as a crucial intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group and two phenyl rings attached to a nitrogen atom, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Chloroacetyl-diphenylamine | N/A |

| CAS Number | 5428-43-3 | |

| Molecular Formula | C₁₄H₁₂ClNO | [1] |

| Molecular Weight | 245.70 g/mol | [1] |

| Melting Point | 140 °C (413 K) | [1] |

| Boiling Point | Not available (Predicted for related compounds) | [2][3] |

| Solubility | Recrystallized from ethanol; crystals obtained from chloroform solution. | [1] |

| Appearance | Colorless solid | N/A |

Synthesis and Purification

The synthesis of this compound is typically achieved through the chloroacetylation of diphenylamine.[1] This reaction involves the treatment of diphenylamine with chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Diphenylamine (1.69 g, 0.01 mol)

-

Chloroacetyl chloride (1.13 g, 0.01 mol)

-

Toluene (50 ml)

-

Water (150 ml)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of diphenylamine and chloroacetyl chloride in toluene is refluxed for 2 hours.

-

After the reflux period, 150 ml of water is added to the reaction mixture.

-

The addition of water causes the product to precipitate out of the solution.

-

The precipitate is collected by filtration.

-

The collected solid is washed with water and then dried.

-

The crude product is purified by recrystallization from ethanol, yielding the final product with a reported yield of 97%.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart detailing the synthesis and purification of this compound.

Spectral Data

Chemical Reactivity and Stability

This compound is a stable compound under standard conditions. Its primary reactivity stems from the presence of the α-chloroacetamide moiety, which makes the methylene carbon susceptible to nucleophilic attack. This reactivity is harnessed in its role as a synthetic intermediate.

Use as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various heterocyclic compounds and molecules with potential biological activity. For instance, it is a precursor in the synthesis of N-phenyl-indolin-2-one, which can be further modified to produce compounds with "GABAergic" activity.[1] Additionally, derivatives of this compound have been investigated for their potential analgesic and antimicrobial properties.[4]

The general reaction scheme involves the displacement of the chloride ion by a suitable nucleophile, allowing for the introduction of diverse functional groups.

Logical Relationship of Synthetic Utility

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules.

Caption: The role of this compound as a synthetic intermediate.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the reviewed literature to suggest that this compound itself has significant biological activity or directly modulates specific signaling pathways. Its importance in the context of drug development lies in its utility as a scaffold for the synthesis of derivatives that do exhibit biological effects. For example, various derivatives have been synthesized and evaluated for their analgesic activity, with some showing potential inhibition of cyclooxygenase (COX) enzymes.[4] However, these activities are attributed to the final, more complex molecules rather than the this compound precursor itself.

Safety and Handling

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. This guide has summarized its key physical and chemical properties, provided a detailed protocol for its preparation, and highlighted its utility in the synthesis of more complex molecules, some of which possess interesting biological activities. While some specific quantitative data, such as a boiling point and detailed spectral analyses, are not available in the current literature, the information provided here offers a solid foundation for researchers working with this compound. Future studies to fully characterize its spectral properties, solubility profile, and reactivity would be beneficial to the scientific community.

References

- 1. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]

- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

2-Chloro-N,N-diphenylacetamide molecular weight and formula

An In-depth Technical Guide on 2-Chloro-N,N-diphenylacetamide

This guide provides a comprehensive overview of the chemical properties of this compound, including its molecular weight and formula. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a chemical compound with the molecular formula C₁₄H₁₂ClNO.[1][2] Its molecular weight is 245.70 g/mol .[1][2]

| Property | Value |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.70 g/mol |

Experimental Protocols

Synthesis of this compound [3]

A common method for the synthesis of this compound involves the reaction of diphenylamine with chloroacetyl chloride.

Materials:

-

Diphenylamine (0.04 M)

-

Toluene (200 ml)

-

Chloroacetyl chloride (0.04 M)

-

Crushed ice

-

Cold water

-

Ethanol

Procedure:

-

Dissolve diphenylamine in toluene.

-

Add chloroacetyl chloride to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Pour the mixture into crushed ice.

-

Allow the product to precipitate overnight.

-

Filter the precipitate.

-

Wash the precipitate with cold water.

-

Dry the precipitate.

-

Recrystallize the product from ethanol.

Logical Relationship Diagram

The following diagram illustrates the connection between the chemical compound and its fundamental properties.

Caption: Relationship between this compound and its key properties.

References

Core Topic: Solubility of 2-Chloro-N,N-diphenylacetamide in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N,N-diphenylacetamide in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound for synthesis, purification, formulation, and analytical purposes.

Introduction to this compound

This compound (C₁₄H₁₂ClNO) is a chemical intermediate significant in the synthesis of various organic molecules, including N-phenyl-indolin-2-one, which is a precursor for a class of "GABAergic" agents[1]. The compound is synthesized via the reaction of diphenylamine with chloroacetyl chloride[1][2]. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies such as recrystallization, and for its formulation in various applications.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative understanding of its solubility can be derived from synthesis and purification reports for it and structurally similar compounds. The presence of two phenyl groups suggests a preference for less polar or moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents

| Compound | Solvent | Solubility | Reference |

| This compound | Ethanol | Soluble (used for recrystallization) | [1] |

| Chloroform | Soluble (used for crystal growth) | [1] | |

| 2-Chloro-N-phenylacetamide | Chloroform | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] | |

| N,N-Diphenylacetamide | Ethanol | Readily Soluble | [4] |

| Chloroform | Readily Soluble | [4] | |

| Benzene | Readily Soluble | [4] | |

| Water | Sparingly Soluble | [4] | |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Chloroform | Soluble | [5] |

| Methanol | Soluble | [5] | |

| Water | Insoluble | [5] | |

| 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | Ethyl Acetate | Soluble | [6][7] |

Based on this information, it can be inferred that this compound is likely soluble in chlorinated solvents (chloroform), alcohols (ethanol, methanol), and potentially in other common organic solvents like ethyl acetate and toluene. Its solubility in water is expected to be low.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for the quantitative determination of the solubility of this compound, based on standard methods such as the shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and compound. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

General Workflow for Solubility Determination

References

- 1. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 3. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide CAS#: 15308-01-7 [m.chemicalbook.com]

- 7. 15308-01-7 CAS MSDS (2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Evolving Landscape of 2-Chloro-N,N-diphenylacetamide Derivatives: A Technical Overview of Biological Potential

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis, experimental evaluation, and potential biological activities of 2-Chloro-N,N-diphenylacetamide and its derivatives. Geared towards researchers, scientists, and drug development professionals, this document consolidates current scientific findings, presenting a comprehensive overview of the therapeutic promise of this class of compounds. Investigations have revealed a spectrum of activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory effects, positioning these molecules as compelling candidates for further pharmacological development.

Synthesis of this compound Derivatives

The foundational structure, this compound, is typically synthesized through the chloroacetylation of diphenylamine. This process involves the reaction of diphenylamine with chloroacetyl chloride, often in a solvent such as toluene, followed by reflux. The resulting product can then be isolated and purified. Further derivatization can be achieved by reacting this compound with various amines or other nucleophiles to generate a library of compounds with diverse functionalities.

A generalized workflow for the synthesis is depicted below:

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities. The following sections summarize the key findings and present available quantitative data in structured tables.

Analgesic Activity

Several studies have highlighted the analgesic potential of these derivatives. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[1]

| Compound/Derivative | Dose (mg/kg) | Assay | Result | Reference |

| AKM-1 | 200 | Hot Plate (in vivo) | Mean reaction time comparable to control | [2] |

| AKM-2 | 200 | Hot Plate (in vivo) | Significant increase in mean reaction time, comparable to Diclofenac Sodium | [2] |

| AKM-3 | 200 | Hot Plate (in vivo) | Mean reaction time comparable to control | [2] |

| Diclofenac Sodium (Standard) | 50 | Hot Plate (in vivo) | Significant increase in mean reaction time | [2] |

Note: The specific structures of AKM-1, AKM-2, and AKM-3 are detailed in the cited literature.

The signaling pathway for the analgesic action is proposed to be the inhibition of the COX pathway, thereby reducing the production of prostaglandins which mediate pain and inflammation.

Antimicrobial Activity

Various derivatives have been screened for their activity against a range of bacteria and fungi, demonstrating their potential as antimicrobial agents.[3]

| Compound/Derivative | Organism | Assay | Result | Reference |

| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) | Bacteria & Fungi | Cup Plate Method | Significant antimicrobial and antifungal activity | [3] |

| 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenyl-acetamide (A5) | Bacteria & Fungi | Cup Plate Method | Significant antimicrobial and antifungal activity | [3] |

| 2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenyl-acetamide (A7) | Bacteria & Fungi | Cup Plate Method | Significant antimicrobial and antifungal activity | [3] |

Anticancer Activity

The cytotoxic effects of phenylacetamide derivatives against various cancer cell lines have been investigated, suggesting their potential as anticancer agents. The data below is for structurally related phenylacetamide derivatives.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-Butyl-2-(2-chlorophenyl)acetamide (3d) | MDA-MB-468 | 6 ± 0.08 | [4] |

| PC-12 | 6 ± 0.07 | [4] | |

| MCF-7 | 7 ± 0.4 | [4] | |

| N-Butyl-2-(3-chlorophenyl)acetamide (3e) | MDA-MB-468 | 2.2 ± 0.07 | [4] |

| PC-12 | 0.67 ± 0.12 | [4] | |

| MCF-7 | 9 ± 0.09 | [4] | |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52 | [5][6] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 | [5][6] |

| MCF-7 | 100 | [5][6] | |

| Doxorubicin (Standard) | MDA-MB-468 | 0.38 ± 0.07 | [4] |

| PC-12 | 2.6 ± 0.13 | [4] | |

| MCF-7 | 2.63 ± 0.4 | [4] | |

| Imatinib (Standard) | PC3 | 40 | [5][6] |

| MCF-7 | 98 | [5][6] |

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is closely linked to their analgesic properties through the inhibition of COX enzymes. Additionally, some derivatives have been shown to inhibit nitric oxide (NO) production, a key mediator in the inflammatory process.[7] One study on a related compound, 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, demonstrated its ability to stimulate endogenous nitric oxide synthesis, suggesting a complex role in modulating inflammatory pathways.[8][9]

Antiviral Activity

Preliminary studies have indicated that some diphenylacetamide derivatives exhibit antiviral activity. For instance, certain N'-phenylacetohydrazide derivatives have been identified as potent inhibitors of Ebola virus entry.[10] Further research is warranted to explore the full spectrum of antiviral potential within this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for evaluating the biological activities of this compound derivatives.

Synthesis of this compound

Materials:

-

Diphenylamine

-

Chloroacetyl chloride

-

Toluene

-

Ethanol

-

Crushed ice

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve diphenylamine (0.04 M) in toluene (200 ml).[3]

-

Add chloroacetyl chloride (0.04 M) to the solution.[3]

-

Reflux the reaction mixture for 4 hours.[3]

-

Pour the mixture into crushed ice to precipitate the product.[3]

-

Filter the precipitate, wash with cold water, and dry.[3]

-

Recrystallize the crude product from ethanol to obtain pure this compound.[3]

In Vivo Analgesic Activity (Hot Plate Method)

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Test animals (e.g., rats or mice)

-

Test compounds, standard drug (e.g., Diclofenac Sodium), and vehicle control

-

Timer

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Record the baseline reaction time of each animal by placing it on the hot plate and observing for signs of pain (e.g., licking of paws, jumping). A cut-off time is typically set to prevent tissue damage.

-

Administer the test compounds, standard drug, and vehicle control to different groups of animals.[2]

-

At predetermined time intervals post-administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the reaction time.[2]

-

Analyze the data to determine the mean reaction time for each group and assess the analgesic effect.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Materials:

-

Bacterial or fungal cultures

-

Müller-Hinton agar plates

-

Sterile swabs

-

Sterile cork borer or pipette tips

-

Test compounds and standard antibiotic solutions

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate the surface of the agar plates uniformly with the microbial suspension using a sterile swab.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution and the standard antibiotic solution into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Test compounds and a standard anticancer drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and the standard drug. Include untreated control wells.

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with a wide array of potential biological activities. The existing data strongly supports their further investigation as lead compounds in the development of new therapeutic agents for pain management, infectious diseases, and cancer. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate ongoing research and accelerate the translation of these promising findings into clinical applications. Future studies should focus on elucidating the precise mechanisms of action for their anticancer and antimicrobial effects, as well as expanding the investigation into their antiviral and a broader range of anti-inflammatory properties.

References

- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. brieflands.com [brieflands.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. digital.csic.es [digital.csic.es]

- 11. atcc.org [atcc.org]

antimicrobial and antifungal properties of diphenylamine derivatives

An In-depth Technical Guide to the Antimicrobial and Antifungal Properties of Diphenylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, antimicrobial and antifungal activities, and proposed mechanisms of action of diphenylamine (DPA) derivatives. Diphenylamine, an aromatic amine, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been investigated for a wide range of pharmacological applications, including as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents.[2] A growing body of evidence highlights their potential as potent antimicrobial and antifungal agents, offering promising avenues for the development of new therapeutics to combat drug-resistant pathogens.[3][4]

Synthesis of Bioactive Diphenylamine Derivatives

The synthesis of novel diphenylamine derivatives is a key step in exploring their therapeutic potential. A common and effective strategy involves a multi-step process beginning with the chloroacetylation of diphenylamine. This is followed by the introduction of a hydrazine group and subsequent condensation with various aromatic aldehydes to yield a diverse array of derivatives.[3][5] This method allows for the strategic introduction of different functional groups, which can significantly influence the biological activity of the final compounds.[6]

The general workflow for this synthesis approach is outlined below.

Caption: General synthesis workflow for novel diphenylamine derivatives.

Quantitative Antimicrobial and Antifungal Activity

Diphenylamine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by measuring the zone of inhibition in agar diffusion assays or by determining the Minimum Inhibitory Concentration (MIC) through broth dilution methods.[3][7] The data consistently show that the nature and position of substituents on the phenyl rings play a crucial role in the potency and spectrum of activity.[8] For instance, compounds with electron-releasing groups like methoxy and methyl have shown significant antibacterial activity, while those with chloro groups have exhibited strong antifungal activity.[3]

Table 1: Antibacterial Activity of Selected Diphenylamine Derivatives

Summarized data from agar cup-plate diffusion assays.

| Compound ID | Derivative Structure/Substitution | Bacillus pumilus (Zone of Inhibition, mm) | Bacillus subtilis (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Reference |

| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | 16 | 17 | 15 | [3] |

| A3 | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 19 | 18 | 18 | [3] |

| A5 | 2-(2-(3-Methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide | 17 | 16 | 14 | [3] |

| A9 | 2-(2-(4-Methoxybenzylidene)hydrazinyl)-N,N-diphenylacetamide | 19 | 18 | 18 | [3] |

| Chloramphenicol | Standard Antibiotic | 25 | 24 | 26 | [3] |

Concentration used: 1 mg/ml

Table 2: Antifungal Activity of Selected Diphenylamine Derivatives

Summarized data from agar cup-plate diffusion and MIC assays.

| Compound ID | Derivative Structure/Substitution | Aspergillus niger (Zone of Inhibition, mm) | Rhizopus oryzae (Zone of Inhibition, mm) | Candida albicans (MIC, µg/mL) | Reference |

| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | 19 | 18 | - | [3] |

| A7 | 2-(2-(2-Nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 18 | 17 | - | [3] |

| B6 | Fluorinated Diphenylamine Chalcone Derivative | - | - | Comparable to standard | [6] |

| 6c | Triazole derivative with phenylethynyl pyrazole | - | - | 0.0625 | [9] |

| Fluconazole | Standard Antifungal | 24 | 22 | 0.5 | [3][9] |

Zone of Inhibition concentration: 1 mg/ml

Proposed Mechanism of Action

While the precise signaling pathways for the antimicrobial action of many diphenylamine derivatives are still under investigation, the current understanding points towards the disruption of microbial cell membrane integrity as a primary mechanism.[3][10] The lipophilic nature of the diphenylamine scaffold allows these molecules to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion is thought to disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately causing cell death. Some derivatives may also exert their effects by inhibiting critical enzymes necessary for microbial survival, such as those involved in cell wall biosynthesis or DNA replication.[4][11]

Caption: Proposed mechanisms of antimicrobial action for DPA derivatives.

Key Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating and comparing the antimicrobial and antifungal efficacy of newly synthesized compounds.

General Synthesis of 2-Hydrazino-N,N-Diphenylacetamide Derivatives

This protocol is adapted from Kumar and Mishra (2015).[3]

-

Step 1: Synthesis of this compound: Diphenylamine is reacted with chloroacetyl chloride in a suitable solvent (e.g., benzene) to yield the chloroacetylated intermediate.

-

Step 2: Synthesis of 2-hydrazino-N,N-diphenylacetamide: The intermediate from Step 1 (0.002 M) is dissolved in methanol (100 ml). Hydrazine hydrate (0.004 M) is added, and the mixture is refluxed for 48 hours.[3] After reflux, the mixture is refrigerated overnight. The resulting solid product is filtered and recrystallized from ethanol.[3]

-

Step 3: Synthesis of Final Derivatives: The hydrazino intermediate (0.001 M) is dissolved in methanol containing a few drops of glacial acetic acid. A selected aromatic aldehyde (0.001 M) is added, and the mixture is refluxed for 24 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, dried, and recrystallized to yield the final derivative.[3]

Antimicrobial Susceptibility Testing: Agar Cup-Plate Method

The agar cup-plate or agar diffusion method is a widely used technique for screening the antimicrobial activity of chemical compounds.[3][5][6]

Caption: Experimental workflow for the agar cup-plate susceptibility test.

Protocol Details:

-

Media: Nutrient agar for bacteria, Potato Dextrose Agar (PDA) for fungi.[3]

-

Inoculum: A standardized suspension of the test microorganism is spread evenly over the agar surface.

-

Test Samples: Synthesized diphenylamine derivatives are dissolved in a suitable solvent like DMSO (100 µg/ml).[3]

-

Controls: A positive control (standard antibiotic/antifungal like Chloramphenicol or Fluconazole) and a negative control (solvent alone) are run in parallel.[3]

-

Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone indicates higher antimicrobial activity.

Structure-Activity Relationships (SAR) and Future Outlook

The development of potent antimicrobial agents from the diphenylamine scaffold is heavily reliant on understanding its structure-activity relationship (SAR). Studies using Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the physicochemical properties of the derivatives with their biological activities.[12][13] These models can help predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.[14]

Key SAR insights include:

-

Substituent Effects: The electronic properties of substituents on the phenyl rings significantly modulate activity. Electron-donating groups often enhance antibacterial effects, while electron-withdrawing groups can increase antifungal potency.[3]

-

Lipophilicity: The overall lipophilicity of the molecule, often expressed as LogP, influences its ability to penetrate microbial membranes.[12]

-

Molecular Geometry: The spatial arrangement of the phenyl rings and substituent groups affects how the molecule binds to its biological target.[15]

The therapeutic potential of diphenylamine derivatives is significant. Their versatile chemistry, potent biological activity, and the possibility for rational design guided by SAR and QSAR studies make them a highly promising class of compounds. Future research should focus on elucidating their precise mechanisms of action, optimizing their activity against multidrug-resistant strains through targeted chemical modifications, and evaluating their efficacy and safety in in vivo models.[9][16]

References

- 1. Diphenylamine - Wikipedia [en.wikipedia.org]

- 2. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dickwhitereferrals.com [dickwhitereferrals.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 11. A comprehensive derivative synthesis method for development of new antimicrobial drugs [worldpharmanews.com]

- 12. Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Frontiers | Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study [frontiersin.org]

- 15. Application of the dynamic quantitative structure-activity relationship method for modeling antibacterial activity of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro and in vivo antimicrobial effects of domiphen combined with itraconazole against Aspergillus fumigatus [frontiersin.org]

Methodological & Application

Synthesis of 2-Chloro-N,N-diphenylacetamide from Diphenylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2-Chloro-N,N-diphenylacetamide, a valuable intermediate in the preparation of various biologically active compounds. The primary method described is the chloroacetylation of diphenylamine using chloroacetyl chloride.

Overview

The synthesis of this compound is achieved through the N-acylation of diphenylamine with chloroacetyl chloride. This reaction is typically carried out under reflux conditions in a suitable organic solvent, such as toluene. The product is then isolated through precipitation and purified by recrystallization. This intermediate is of significant interest as it serves as a precursor for the synthesis of compounds with potential therapeutic applications, including N-phenyl-indolin-2-one derivatives which have been investigated as "GABAergic" agents.[1][2]

Data Presentation

The following table summarizes the quantitative data from representative synthetic protocols for this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Diphenylamine | 0.01 - 0.04 M | [1][3] |

| Chloroacetyl chloride | 0.01 - 0.04 M | [1][3] |

| Solvent | Toluene | [1][3][4][5] |

| Reaction Time | 2 - 4 hours | [1][3] |

| Reaction Temperature | Reflux | [1][3][4][5] |

| Yield | 96 - 97% | [1] |

| Melting Point | 413 K (140 °C) | [1] |

| Purification Method | Recrystallization from ethanol | [1][3] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound from diphenylamine.

Materials:

-

Diphenylamine

-

Chloroacetyl chloride

-

Toluene

-

Ethanol

-

Crushed ice

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Filtration apparatus

Procedure 1: General Synthesis

This protocol is a generalized procedure based on common laboratory practices for this transformation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (0.04 M) in toluene (200 ml).[3]

-

Addition of Reagent: To the stirred solution, add chloroacetyl chloride (0.04 M) dropwise.[3]

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into crushed ice.[3] Allow the mixture to stand, facilitating the precipitation of the product.

-

Isolation: Collect the precipitate by filtration and wash it thoroughly with cold water.[3]

-

Purification: Dry the crude product and recrystallize it from ethanol to obtain pure this compound.[3]

Procedure 2: High-Yield Synthesis

This protocol has been reported to achieve a high yield of the desired product.

-

Reaction Setup: Combine diphenylamine (1.69 g, 0.01 mol) and chloroacetyl chloride (1.13 g, 0.01 mol) in 50 ml of toluene in a suitable reaction vessel.[1]

-

Reaction: Heat the mixture to reflux for 2 hours.[1]

-

Precipitation: After reflux, add 150 ml of water to the reaction mixture to precipitate the product.[1]

-

Isolation: Filter the precipitate, wash it with water, and dry it.[1]

-

Purification: Recrystallize the crude product from ethanol. The reported yield for this procedure is 97%.[1] Crystals suitable for X-ray analysis can be obtained by slow evaporation from a chloroform solution.[1]

Mandatory Visualizations

Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship Diagram

This diagram shows the logical progression from starting materials to the final, purified product.

Caption: Logical steps in the preparation of this compound.

References

- 1. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chloroacetylation of Diphenylamine with Chloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chloroacetylation of diphenylamine to synthesize 2-chloro-N,N-diphenylacetamide. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The protocols outlined below are based on established laboratory procedures.

Introduction

The chloroacetylation of diphenylamine is a crucial chemical transformation that introduces a chloroacetyl group onto the nitrogen atom of the diphenylamine molecule. This reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting product, this compound, contains a reactive C-Cl bond, making it a versatile precursor for further molecular modifications through nucleophilic substitution reactions. This reactivity is instrumental in the synthesis of more complex molecules, including derivatives of 1-phenylindolin-2-one, which are precursors to "GABAergic" agents.[1]

Reaction Mechanism

The chloroacetylation of diphenylamine with chloroacetyl chloride follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of diphenylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the N-substituted chloroacetamide.[2] An acid scavenger, such as a tertiary amine or a suitable solvent, is often employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting diphenylamine, rendering it non-nucleophilic.[2]

Caption: Nucleophilic acyl substitution mechanism for the chloroacetylation of diphenylamine.

Experimental Protocols

Two primary protocols for the chloroacetylation of diphenylamine are detailed below. Protocol 1 offers a high-yield method with a shorter reaction time, while Protocol 2 provides an alternative approach.

Protocol 1: High-Yield Synthesis in Toluene

This protocol is adapted from a procedure that reports a high yield of the desired product.[1]

Materials:

-

Diphenylamine (1.69 g, 0.01 mol)

-

Chloroacetyl chloride (1.13 g, 0.01 mol)

-

Toluene (50 ml)

-

Water (150 ml)

-

Ethanol for recrystallization

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a 100 ml round-bottom flask, dissolve diphenylamine (1.69 g) in 50 ml of toluene.

-

Add chloroacetyl chloride (1.13 g) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After 2 hours, allow the mixture to cool to room temperature.

-

Add 150 ml of water to the reaction mixture to precipitate the product.

-

Filter the precipitate and wash it with cold water.

-

Dry the crude product.

-

Recrystallize the product from ethanol to obtain pure this compound.

Protocol 2: Alternative Synthesis in Toluene

This protocol provides an alternative method for the synthesis.[3]

Materials:

-

Diphenylamine (0.04 M)

-

Chloroacetyl chloride (0.04 M)

-

Toluene (200 ml)

-

Crushed ice

-

Ethanol for recrystallization

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask.

-

Add chloroacetyl chloride (0.04 M) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, pour the reaction mixture into crushed ice.

-

Allow the mixture to stand overnight to facilitate the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the dried product from ethanol.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

| Parameter | Protocol 1 | Protocol 2 |

| Diphenylamine | 0.01 mol | 0.04 M |

| Chloroacetyl Chloride | 0.01 mol | 0.04 M |

| Solvent | Toluene | Toluene |

| Reaction Time | 2 hours | 4 hours |

| Reaction Temperature | Reflux | Reflux |

| Yield | 97%[1] | Not specified |

| Melting Point | 413 K (140 °C)[1] | Not specified |

Experimental Workflow

The following diagram illustrates the general workflow for the chloroacetylation of diphenylamine.

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Reaction of 2-Chloro-N,N-diphenylacetamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 2-Chloro-N,N-diphenylacetamide with various nucleophiles, its applications in synthetic chemistry, and its role as a key intermediate in the development of biologically active compounds. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these reactions in a laboratory setting.

Introduction

This compound is a versatile bifunctional reagent characterized by a reactive chloroacetyl group attached to a diphenylamino moiety. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups, rendering it a valuable building block in organic synthesis, particularly for the generation of libraries of compounds for drug discovery. Its derivatives have shown promise as analgesic, antimicrobial, and anticonvulsant agents.[1][2][3] Furthermore, this compound serves as a crucial intermediate in the synthesis of heterocyclic compounds such as N-phenyl-indolin-2-one, a precursor to 'GABAergic' agents.[4]

General Reaction Mechanism

The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution reaction (SN2). The nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

Reaction Scheme:

Where Nu- represents a nucleophile.

The ease of this substitution makes this compound a valuable synthon for introducing the N,N-diphenylacetamido moiety into a wide range of molecules.[5]

Applications in Drug Discovery and Organic Synthesis

The derivatives of this compound are of significant interest in medicinal chemistry.

-

Analgesic Agents: Novel derivatives of this compound have been synthesized and evaluated for their analgesic activity, with a proposed mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1][2]

-

Antimicrobial Agents: The reaction of this compound with hydrazine hydrate yields 2-hydrazino-N,N-diphenylacetamide, which serves as a precursor for a series of compounds with significant antibacterial and antifungal activities.[3]

-

Anticonvulsant Agents: The N-acetamide scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are being explored for their potential as anticonvulsant agents.[1]

-

GABAergic Agents: This compound is a key intermediate in the synthesis of N-phenyl-indolin-2-one, which can be further transformed into l-aryl-3-(aminoalkylidene)oxindoles, a class of 'GABAergic' agents.[4][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from diphenylamine and chloroacetyl chloride.[3][4]

Materials:

-

Diphenylamine

-

Chloroacetyl chloride

-

Toluene

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve diphenylamine (0.01 mol) in toluene (50 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add chloroacetyl chloride (0.01 mol) to the solution.

-

After cooling, pour the reaction mixture into crushed ice or add water to precipitate the product.[3][4]

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[3][4]

Expected Yield: 97%[4] Melting Point: 140°C (413 K)[4]

Protocol 2: Reaction with an Amine Nucleophile (Hydrazine Hydrate)

This protocol details the synthesis of 2-hydrazino-N,N-diphenylacetamide, a precursor for antimicrobial agents.[3]

Materials:

-

This compound

-

Hydrazine hydrate

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Refrigerator

-

Filtration apparatus

Procedure:

-

Stir this compound (0.002 M) in methanol (100 ml) in a round-bottom flask.

-

Add hydrazine hydrate (0.004 M) to the mixture.

-

Reflux the reaction mixture for 48 hours.

-

Cool the reaction mixture and keep it in the refrigerator overnight to facilitate precipitation.

-

Filter the product and recrystallize from ethanol.

Expected Yield: 88%[3] Melting Point: 60-65°C[3]

Protocol 3: Reaction with a Sulfur Nucleophile (Thiourea)

This protocol describes the initial step in the synthesis of novel analgesic compounds, involving the reaction with thiourea.[2]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Reflux a mixture of this compound and thiourea in ethanol.[2]

-

The cyclization reaction yields N4,N4-diphenylthiazole-2,4-diamine.[2]

-

This intermediate can be further functionalized.

Protocol 4: Reaction with an Azide Nucleophile (Sodium Azide)

This protocol is adapted from the synthesis of a structurally similar compound and can be optimized for this compound.[7]

Materials:

-

This compound

-

Sodium azide

-

Ethanol/Water mixture

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar

-

TLC apparatus for reaction monitoring

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 7:3 v/v).

-

Add sodium azide (1.2-1.5 eq) portion-wise with stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an appropriate work-up (e.g., extraction with an organic solvent after quenching with water).

-

Purify the product by column chromatography if necessary.

Quantitative Data Summary

| Product | Nucleophile | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| This compound | - | Toluene | Reflux, 2-4h | 97 | 140 | [3][4] |

| 2-Hydrazino-N,N-diphenylacetamide | Hydrazine hydrate | Methanol | Reflux, 48h | 88 | 60-65 | [3] |

| N4,N4-diphenylthiazole-2,4-diamine | Thiourea | Ethanol | Reflux | - | - | [2] |

| 2-Azido-N,N-diphenylacetamide | Sodium azide | Ethanol/Water | Reflux, 4-24h | - | - | [7] |

Note: Data for some reactions are qualitative or inferred from similar reactions.

Visualizations

Experimental Workflow: Synthesis of this compound and Reaction with Hydrazine

Caption: A flowchart illustrating the synthesis of this compound and its subsequent reaction with hydrazine hydrate.

Signaling Pathway Inhibition by a Derivative

Caption: Proposed mechanism of action for analgesic derivatives of this compound via inhibition of COX enzymes.

General Nucleophilic Substitution Reaction Scheme

Caption: A generalized scheme for the nucleophilic substitution reaction of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Synthesis of N-phenyl-indolin-2-one from 2-Chloro-N,N-diphenylacetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-phenyl-indolin-2-one, a valuable scaffold in medicinal chemistry, from the precursor 2-Chloro-N,N-diphenylacetamide. The synthesis involves a two-step process commencing with the preparation of the chloroacetamide intermediate, followed by an intramolecular Friedel-Crafts cyclization.

I. Overview of the Synthetic Pathway

The synthesis of N-phenyl-indolin-2-one is achieved through the following reaction sequence:

-

Synthesis of this compound: Diphenylamine is acylated with chloroacetyl chloride to yield the intermediate, this compound. This reaction typically proceeds with high efficiency.

-

Intramolecular Friedel-Crafts Cyclization: The synthesized this compound undergoes an intramolecular Friedel-Crafts reaction, catalyzed by a Lewis acid, to form the desired N-phenyl-indolin-2-one. This cyclization step is crucial and its efficiency is dependent on the reaction conditions.

II. Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from a reported procedure and has been shown to produce high yields of the desired intermediate.

Materials:

-

Diphenylamine

-

Chloroacetyl chloride

-

Toluene

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (0.01 mol, 1.69 g) in 50 mL of toluene.

-

Slowly add chloroacetyl chloride (0.01 mol, 1.13 g) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling to room temperature, add 150 mL of water to the reaction mixture to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the solid product.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: 97%

B. Synthesis of N-phenyl-indolin-2-one via Intramolecular Friedel-Crafts Cyclization

This protocol describes the Lewis acid-catalyzed cyclization of this compound. Aluminum chloride (AlCl₃) is a commonly employed catalyst for this type of transformation.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Carbon Disulfide (CS₂) or other suitable inert solvent (e.g., nitrobenzene, dichloromethane)

-

Hydrochloric acid (10% aqueous solution)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (a slight molar excess, e.g., 1.1 to 1.5 equivalents) in anhydrous carbon disulfide.

-

Cool the suspension in an ice bath.

-

Dissolve this compound (1 equivalent) in anhydrous carbon disulfide and add it dropwise to the stirred AlCl₃ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with 10% hydrochloric acid, then with water, and finally with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure N-phenyl-indolin-2-one.

III. Data Presentation

The following tables summarize the key quantitative data for the synthesis of N-phenyl-indolin-2-one.

Table 1: Synthesis of this compound

| Parameter | Value |

| Reactants | Diphenylamine, Chloroacetyl Chloride |

| Solvent | Toluene |

| Reaction Time | 2 hours |

| Reaction Temperature | Reflux |

| Yield | 97% |

Table 2: Intramolecular Friedel-Crafts Cyclization of this compound

| Parameter | Value |

| Reactant | This compound |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Anhydrous Carbon Disulfide |

| Reaction Temperature | Reflux |

| Purification | Column Chromatography |

Note: Specific yield for the cyclization step is highly dependent on the reaction scale and precise conditions and should be determined empirically.

IV. Visualizations

A. Reaction Pathway

The following diagram illustrates the two-step synthesis of N-phenyl-indolin-2-one.

Caption: Reaction pathway for the synthesis of N-phenyl-indolin-2-one.

B. Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis.

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols: Preparation of 2-hydrazino-N,N-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-hydrazino-N,N-diphenylacetamide, a versatile intermediate for the development of novel therapeutic agents. The protocols detailed below are intended for use by qualified personnel in a laboratory setting.

Introduction

2-hydrazino-N,N-diphenylacetamide is a chemical intermediate derived from diphenylamine. Diphenylamine and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a hydrazino group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds. Notably, derivatives of 2-hydrazino-N,N-diphenylacetamide have been synthesized and evaluated for their potential as potent antimicrobial and antifungal agents.[1][2][3] This document outlines the synthetic protocol for 2-hydrazino-N,N-diphenylacetamide and its precursor, 2-chloro-N,N-diphenylacetamide, along with key characterization data.

Synthesis Workflow

The preparation of 2-hydrazino-N,N-diphenylacetamide is a two-step process commencing with the chloroacetylation of diphenylamine to yield this compound. This intermediate is then reacted with hydrazine hydrate to afford the final product.